(R)-8-Bromochroman-4-amine (R)-8-Bromochroman-4-amine
Brand Name: Vulcanchem
CAS No.: 1212896-29-1
VCID: VC5400174
InChI: InChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1
SMILES: C1COC2=C(C1N)C=CC=C2Br
Molecular Formula: C9H10BrNO
Molecular Weight: 228.089

(R)-8-Bromochroman-4-amine

CAS No.: 1212896-29-1

Cat. No.: VC5400174

Molecular Formula: C9H10BrNO

Molecular Weight: 228.089

* For research use only. Not for human or veterinary use.

(R)-8-Bromochroman-4-amine - 1212896-29-1

Specification

CAS No. 1212896-29-1
Molecular Formula C9H10BrNO
Molecular Weight 228.089
IUPAC Name (4R)-8-bromo-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1
Standard InChI Key HFFUBLNCTFQBSK-MRVPVSSYSA-N
SMILES C1COC2=C(C1N)C=CC=C2Br

Introduction

Structural and Stereochemical Features

Molecular Architecture

(R)-8-Bromochroman-4-amine belongs to the chroman family, which consists of a benzene ring fused to a tetrahydropyran ring. The bromine atom occupies the 8-position on the benzene ring, while the amine group is situated at the 4-position of the tetrahydropyran moiety . The (R)-configuration at the chiral center (C4) is critical for its stereochemical identity, as confirmed by its IUPAC name: (4R)-8-bromo-3,4-dihydro-2H-chromen-4-amine .

Key Structural Data:

PropertyValueSource
Molecular FormulaC9H10BrNO\text{C}_9\text{H}_{10}\text{BrNO}
Molecular Weight228.09 g/mol
CAS Number (Base)1212896-29-1
CAS Number (Hydrochloride)1810074-69-1
SMILESC1COC2=C(C1N)C=CC=C2Br\text{C1COC2=C(C1N)C=CC=C2Br}

The hydrochloride form includes a chloride counterion, increasing its solubility in polar solvents .

Synthesis and Production

Synthetic Routes

The synthesis of (R)-8-Bromochroman-4-amine typically involves multi-step reactions, including bromination and amination processes. A common approach begins with chroman derivatives, where bromination is achieved using reagents like N\text{N}-bromosuccinimide (NBS) under controlled conditions. Subsequent amination introduces the primary amine group via reductive amination or nucleophilic substitution .

Industrial-Scale Production

American Elements and VulcanChem offer (R)-8-Bromochroman-4-amine hydrochloride in bulk quantities, with purity grades ranging from 99% to 99.999% . Production involves:

  • Bromination: Introducing bromine at the 8-position using electrophilic aromatic substitution.

  • Amination: Installing the amine group via reductive amination or substitution reactions.

  • Resolution: Chiral resolution techniques (e.g., chiral chromatography) to isolate the (R)-enantiomer .

Chemical Reactivity and Functionalization

Reactivity of Functional Groups

The amine and bromine groups confer distinct reactivity:

  • Amine Group: Participates in acylation, alkylation, and Schiff base formation. Protonation in acidic conditions forms ammonium salts, enhancing solubility .

  • Bromine Atom: Undergoes nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling for further functionalization .

Applications in Organic Synthesis

Intermediate for Pharmaceutical Agents

(R)-8-Bromochroman-4-amine is a key intermediate in synthesizing:

  • Antidepressants: Chroman-based analogs of selective serotonin reuptake inhibitors (SSRIs) .

  • Anticancer Agents: Brominated chromans with topoisomerase inhibition activity .

Asymmetric Catalysis

The compound’s chiral center makes it valuable in asymmetric synthesis. Capobianco et al. utilized similar amines in phase-transfer catalysis to produce enantiomerically enriched isoindolinones , highlighting its potential in catalytic applications .

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